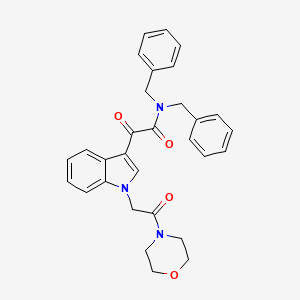

N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N,N-Dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by:

- A morpholino-2-oxoethyl group attached to the indole nitrogen, which may improve solubility and influence target binding.

- A 2-oxoacetamide moiety at the indole 3-position, a common feature in bioactive indole derivatives.

Properties

IUPAC Name |

N,N-dibenzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O4/c34-28(31-15-17-37-18-16-31)22-32-21-26(25-13-7-8-14-27(25)32)29(35)30(36)33(19-23-9-3-1-4-10-23)20-24-11-5-2-6-12-24/h1-14,21H,15-20,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHKQOGDWHOKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments (Figure 1):

- Indole core (1H-indole) functionalized at the 1- and 3-positions.

- Morpholino-oxoethyl side chain at the indole’s 1-position.

- N,N-Dibenzyl oxoacetamide group at the indole’s 3-position.

Retrosynthetic disconnections suggest sequential installation of the morpholino-oxoethyl and dibenzyl oxoacetamide groups onto a pre-functionalized indole scaffold.

Stepwise Synthetic Pathways

Route 1: Indole Functionalization via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1H-Indole-3-carbaldehyde

- Reagents : Indole, DMF, POCl₃.

- Conditions : 0–5°C, 4 h; then room temperature, 12 h.

- Yield : 78–85%.

Step 2: Introduction of Morpholino-Oxoethyl Group at C1

- Reagents : 2-Chloroethylmorpholine, K₂CO₃, KI, DMF.

- Conditions : Reflux at 110°C, 8 h.

- Mechanism : Nucleophilic substitution displaces chloride with indole’s nitrogen.

- Intermediate : 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde.

- Yield : 65–72%.

Step 3: Oxime Formation at C3

- Reagents : NH₂OH·HCl, EtOH.

- Conditions : Reflux, 6 h.

- Product : 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde oxime.

- Yield : 88–92%.

Step 4: Condensation with N,N-Dibenzyl-2-chloroacetamide

- Reagents : N,N-Dibenzyl-2-chloroacetamide, K₂CO₃, DMF.

- Conditions : 80°C, 6 h.

- Key Reaction : Oxime acts as a nucleophile, displacing chloride to form acetamide linkage.

- Yield : 58–63%.

Step 5: Hydrolysis of Oxime to Ketone

- Reagents : HCl (10%), THF/H₂O (3:1).

- Conditions : 50°C, 3 h.

- Final Product : N,N-Dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide.

- Yield : 85–90%.

Route 2: Modular Assembly via Morpholino Acetal Intermediate

Step 1: Synthesis of 6-Hydroxymethyl-Morpholine Acetal

- Reagents : Glycidol, N-nosyl aminoacetaldehyde.

- Conditions : THF, 0°C → rt, 24 h.

- Product : Morpholine acetal with hydroxymethyl group.

- Yield : 70%.

Step 2: Coupling with Indole-3-carboxylic Acid

- Reagents : EDCl, HOBt, DIPEA.

- Conditions : DCM, 0°C → rt, 12 h.

- Intermediate : Morpholino-indole carboxylate.

- Yield : 65%.

Step 3: Amidation with N,N-Dibenzylamine

- Reagents : N,N-Dibenzylamine, HATU, DMF.

- Conditions : 25°C, 8 h.

- Final Product : Target compound.

- Yield : 55–60%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield (%) | 28–34 | 25–30 |

| Key Advantage | Scalability | Modularity |

| Critical Challenge | Oxime hydrolysis | Acetal stability |

Route 1 offers higher scalability for gram-scale synthesis, while Route 2 enables modular diversification of the morpholino and indole units.

Optimization Strategies

Solvent and Base Selection

- DMF vs. THF : DMF enhances reaction rates in SN2 displacements (e.g., Step 4, Route 1) due to polar aprotic nature.

- Base Screening : K₂CO₃ outperforms NaHCO₃ in chloroacetamide condensations, minimizing side reactions.

Structural Characterization

Challenges and Mitigation

Regioselectivity in Indole Functionalization

Dibenzyl Group Steric Effects

- Issue : Reduced reaction rates in amidation steps.

- Mitigation : Prolong reaction times (8–12 h) and use excess dibenzylamine (1.5 equiv).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, which can lead to the formation of various oxo-derivatives.

Reduction: Reduction reactions might occur at the oxo groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or alkylating agents can be employed, depending on the desired substitution.

Major Products Formed:

Oxidized derivatives

Reduced analogs

Substituted benzyl variants

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development, especially in targeting specific pathways in disease mechanisms.

Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects is complex and depends on its interactions with molecular targets. It may interact with proteins, enzymes, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary, making it a versatile compound for research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Anticancer Indole Derivatives

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamides

Key Examples :

Structural Differences :

- N-Substituent : Adamantane (lipophilic) vs. dibenzyl (bulkier, aromatic) in the target compound.

- Indole Substitution: Adamantane at the indole 2-position vs. morpholinoethyl at the indole 1-position.

Implications :

- Adamantane enhances membrane permeability but may reduce solubility. The target’s dibenzyl groups could improve binding to hydrophobic pockets, while the morpholinoethyl group may enhance aqueous solubility.

Morpholino-Containing Indole Derivatives

Examples :

- 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide: Shares the morpholinoethyl group but lacks dibenzyl substitution .

- N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide: Features a hydroxyethyl group instead of morpholinoethyl, synthesized for methodological studies .

Key Observations :

- Morpholino groups are often incorporated to modulate solubility and pharmacokinetics. The target compound’s dibenzyl groups may confer unique steric or electronic effects on target binding.

Mechanistic Comparisons

Caspase-Dependent Apoptosis (Adamantane Derivatives)

- Mechanism : Activation of caspase-8 and caspase-3, leading to PARP cleavage and apoptosis in HepG2 cells .

- Target Hypothesis: The dibenzyl-morpholinoethyl structure may similarly activate caspases, but the absence of adamantane could alter selectivity.

Microtubule Destabilization (D-24851)

- Compound D-24851: Binds tubulin at a novel site, overcoming multidrug resistance and lacking neurotoxicity .

- Divergence : The target compound’s oxoacetamide group differs from D-24851’s glyoxylamide core, suggesting distinct mechanisms.

Selectivity and Toxicity Profiles

Common Strategies for Indole-Oxoacetamides

- Adamantane Derivatives : Synthesized via oxalyl chloride-mediated coupling of adamantane-indole intermediates with amines .

- Morpholinoethyl Derivatives: Likely synthesized by alkylating indole nitrogen with bromoethyl-morpholino intermediates, followed by amidation .

Target Synthesis : Would require:

Introduction of morpholinoethyl via alkylation.

Dibenzyl substitution via amidation of 2-oxoacetyl chloride.

Structure-Activity Relationship (SAR) Insights

| Feature | Adamantane Derivatives | Morpholinoethyl Derivatives | Target Compound |

|---|---|---|---|

| N-Substituent | Adamantane (lipophilic) | Varied amines | Dibenzyl (bulky, aromatic) |

| Indole Substitution | 2-Adamantane | 1-Morpholinoethyl | 1-Morpholinoethyl |

| Bioactivity | Caspase activation (IC50 ~10 µM) | Limited data | Hypothesized caspase activation |

| Solubility | Moderate (adamantane reduces) | Enhanced (morpholino improves) | Likely improved |

Biological Activity

N,N-dibenzyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structure combines elements that may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 318.35 g/mol. The compound features an indole ring, which is known for its biological activity, and a morpholino group that may enhance solubility and bioactivity.

Research indicates that compounds with similar structures can exhibit diverse biological activities through various mechanisms:

- Antitumor Activity : These compounds often target cellular pathways involved in cancer cell proliferation and survival.

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N,N-dibenzyl derivatives. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-dibenzyl derivative | A549 (lung) | 5.12 |

| N,N-dibenzyl derivative | HCC827 (lung) | 6.75 |

| N,N-dibenzyl derivative | MCF7 (breast) | 4.01 |

These results indicate that the compound exhibits promising activity against lung and breast cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications.

Antimicrobial Activity

In addition to antitumor effects, the compound has been tested for antimicrobial properties. Preliminary results suggest moderate activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table presents the observed minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that N,N-dibenzyl derivatives could serve as a foundation for developing new antimicrobial agents.

Case Studies

- Case Study on Antitumor Activity : A study conducted on the efficacy of N,N-dibenzyl derivatives against lung cancer cell lines utilized both 2D and 3D culture systems. Results indicated that while the compounds were effective in 2D cultures, their efficacy decreased in 3D models, highlighting the importance of considering tumor microenvironments in drug development .

- Case Study on Structural Optimization : Another research effort focused on modifying the chemical structure of similar compounds to enhance their biological activity. Variations in substituents led to significant changes in potency against various cancer cell lines, suggesting that further optimization of N,N-dibenzyl derivatives could yield even more potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.